molecular formula C23H21N3O4S B3536910 2-(4-Isobutoxy-3-methoxybenzylidene)-6-phenyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione CAS No. 606956-86-9

2-(4-Isobutoxy-3-methoxybenzylidene)-6-phenyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione

Cat. No.: B3536910
CAS No.: 606956-86-9
M. Wt: 435.5 g/mol
InChI Key: SRXJEEAQUYJLFS-UNOMPAQXSA-N
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Description

This compound belongs to the thiazolo[3,2-b][1,2,4]triazine-3,7-dione family, characterized by a fused heterocyclic core with a benzylidene substituent at position 2 and a phenyl group at position 4. Synthetically, such derivatives are typically prepared via Knoevenagel condensation of thiazolo-triazine precursors with substituted aldehydes, as demonstrated in analogous syntheses .

Properties

IUPAC Name

(2Z)-2-[[3-methoxy-4-(2-methylpropoxy)phenyl]methylidene]-6-phenyl-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O4S/c1-14(2)13-30-17-10-9-15(11-18(17)29-3)12-19-22(28)26-23(31-19)24-21(27)20(25-26)16-7-5-4-6-8-16/h4-12,14H,13H2,1-3H3/b19-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRXJEEAQUYJLFS-UNOMPAQXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=C(C=C(C=C1)C=C2C(=O)N3C(=NC(=O)C(=N3)C4=CC=CC=C4)S2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)COC1=C(C=C(C=C1)/C=C\2/C(=O)N3C(=NC(=O)C(=N3)C4=CC=CC=C4)S2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

606956-86-9
Record name (2Z)-2-(4-ISOBUTOXY-3-METHOXYBENZYLIDENE)-6-PHENYL-7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7(2H)-DIONE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Isobutoxy-3-methoxybenzylidene)-6-phenyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione typically involves multiple stepsThe final step involves the condensation of the benzylidene group with the thiazolo-triazine core under specific reaction conditions, such as the use of a base catalyst and controlled temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Isobutoxy-3-methoxybenzylidene)-6-phenyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups attached to the benzylidene or thiazole rings.

    Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.

    Substitution: This reaction can replace specific atoms or groups within the molecule with other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule.

Scientific Research Applications

2-(4-Isobutoxy-3-methoxybenzylidene)-6-phenyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Isobutoxy-3-methoxybenzylidene)-6-phenyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological effects. The exact pathways and targets are still under investigation, but the compound’s structure suggests it could interact with multiple biological systems .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural variations among analogs include substitutions on the benzylidene group and modifications at position 6 of the thiazolo-triazine core. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Thiazolo-Triazine Derivatives
Compound Name Substituents (Benzylidene Group) Position 6 Substituent Key Properties/Activity Reference
Target Compound: 2-(4-Isobutoxy-3-methoxybenzylidene)-6-phenyl-... 4-Isobutoxy, 3-methoxy Phenyl High lipophilicity (isobutoxy); potential enhanced membrane permeability
(2Z)-6-Benzyl-2-(3-ethoxy-4-propoxybenzylidene)-... 3-Ethoxy, 4-propoxy Benzyl Moderate solubility (ethoxy/propoxy); unexamined bioactivity
4-[(Z)-(2-(4-Isopropoxyphenyl)-6-oxo...)methyl]-2-methoxyphenyl acetate 4-Isopropoxy, phenyl acetate N/A Ester group may improve bioavailability; tautomerism observed
(Z)-6-(3,4-Dimethoxybenzyl)-2-(4-methoxybenzylidene)-... 4-Methoxy 3,4-Dimethoxybenzyl Electron-rich (methoxy); possible antioxidant activity
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-... (X = H, Cl, Br) Sulfonyl groups Difluorophenyl Sulfonyl enhances polarity; triazole-thione tautomerism affects reactivity

Physicochemical and Spectral Properties

  • IR Spectroscopy : The target compound’s C=S stretch (~1240–1255 cm⁻¹) and absence of S-H vibrations (~2500–2600 cm⁻¹) confirm thione tautomer dominance, similar to analogs in and .
  • NMR : The isobutoxy group’s methyl protons resonate as a doublet (δ ~1.0–1.2 ppm), distinct from methoxy singlets (δ ~3.8 ppm) in .

Biological Activity

2-(4-Isobutoxy-3-methoxybenzylidene)-6-phenyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological properties, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C23H21N3O4SC_{23}H_{21}N_3O_4S with a molecular weight of 421.49 g/mol. The compound features a thiazolo-triazine core, which is known for its diverse biological activities.

Antimicrobial Activity

Recent studies have highlighted the compound's significant antimicrobial properties. It has been shown to exhibit both antibacterial and antifungal activities against various pathogens. For instance, a study demonstrated that derivatives of thiazolo-triazines possess potent activity against Gram-positive and Gram-negative bacteria as well as fungi. The mechanism appears to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways .

Anticancer Properties

The compound has also been investigated for its anticancer effects. In vitro assays revealed that it exhibits antiproliferative activity against several human cancer cell lines. The compound's mechanism of action may involve inducing apoptosis through the modulation of key regulatory proteins involved in cell cycle progression and apoptosis. Specifically, it has been observed to downregulate anti-apoptotic proteins like Bcl-2 while upregulating pro-apoptotic factors like Bax .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, the compound has shown potential anti-inflammatory effects. Research indicates that it can inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2, suggesting its utility in treating inflammatory diseases .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical for microbial survival and cancer cell proliferation.
  • Receptor Interaction : Interaction with cellular receptors can lead to downstream signaling changes that promote apoptosis or inhibit inflammation.
  • Oxidative Stress Induction : By increasing reactive oxygen species (ROS) within cells, the compound may induce stress responses leading to cell death in cancer cells.

Case Studies

Several case studies have explored the efficacy of this compound:

  • Antimicrobial Efficacy : A comparative study assessed the antimicrobial activity of various thiazolo-triazine derivatives against clinical isolates. The results indicated that this particular compound demonstrated higher potency than standard antibiotics like ampicillin .
  • Cytotoxicity in Cancer Cells : In a study involving human leukemia cell lines, treatment with the compound resulted in significant cytotoxicity at micromolar concentrations. Flow cytometry analysis confirmed an increase in apoptotic cells post-treatment .

Data Table: Summary of Biological Activities

Activity TypeAssessed EffectReference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
Effective against fungal strains
AnticancerInduces apoptosis in cancer cell lines
Downregulates Bcl-2
Anti-inflammatoryInhibits COX-2 and cytokine production

Q & A

Q. Optimization factors :

  • Temperature : Controlled reflux (80–100°C) prevents side reactions.
  • Catalysts : Sodium acetate or acetic acid enhances condensation efficiency .
  • Yield : Reported yields for analogous compounds range from 45–70%, depending on substituent steric effects .

Basic: Which spectroscopic techniques are critical for structural elucidation?

Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Identifies substituent positions (e.g., isobutoxy methyl groups at δ 1.0–1.2 ppm; aromatic protons at δ 6.8–7.5 ppm) .
    • 2D NMR (COSY, HSQC) : Resolves overlapping signals in the thiazolo-triazine core .
  • Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ expected at ~495–510 Da) .
  • IR Spectroscopy : Detects C=O stretches (~1700 cm⁻¹) and C-N bonds (~1250 cm⁻¹) .

Advanced: How can computational modeling predict biological target interactions?

Answer:

  • Molecular Docking :
    • Software : AutoDock Vina or Schrödinger Suite models binding to enzymes (e.g., kinases) by analyzing hydrogen bonds with the triazine core and hydrophobic interactions with phenyl/isobutoxy groups .
    • Validation : Compare docking scores with known inhibitors (e.g., RMSD <2.0 Å indicates reliable poses) .
  • MD Simulations : Assess binding stability over 100-ns trajectories to identify critical residue interactions .

Advanced: How to address contradictions in biological activity data across assays?

Answer:

  • Assay Replication :
    • Use orthogonal assays (e.g., cell viability vs. enzymatic inhibition) to confirm activity .
    • Vary concentrations (1–100 µM) to rule out off-target effects.
  • Control Experiments :
    • Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent-only blanks.
    • Validate membrane permeability via parallel artificial membrane assays (PAMPA) .

Basic: Which structural features govern reactivity and bioactivity?

Answer:

Feature Role Reference
Thiazolo-triazine coreHydrogen bonding with biological targets (e.g., ATP-binding pockets)
Isobutoxy groupEnhances lipophilicity and membrane permeability
MethoxybenzylideneStabilizes π-π stacking with aromatic residues in enzymes

Advanced: What structural modifications enhance bioactivity?

Answer:

  • Substituent Variation :
    • Replace phenyl with fluorophenyl to improve metabolic stability .
    • Introduce electron-withdrawing groups (e.g., nitro) on the benzylidene moiety to modulate redox activity .
  • Core Hybridization :
    • Fuse with pyrazole rings to mimic kinase inhibitor scaffolds (see Table 1) .

Q. Table 1: Bioactivity Trends in Analogous Compounds

Compound ModificationObserved Effect (vs. Parent)Reference
4-Fluorophenyl substituent2× increase in cytotoxicity
Pyrazole fusionImproved kinase inhibition (IC50 ↓40%)

Basic: How to evaluate compound stability under storage conditions?

Answer:

  • Accelerated Stability Testing :
    • Thermal Analysis (TGA/DSC) : Monitor decomposition temperatures (expected >200°C) .
    • HPLC Purity Checks : Store at –20°C in amber vials; assess degradation products monthly .
  • Photostability : Expose to UV light (300–400 nm) for 48h; ≤5% degradation indicates robustness .

Advanced: Which in vitro models assess pharmacokinetic properties?

Answer:

  • Liver Microsomes : Measure metabolic stability (t½ >60 min suggests low clearance) .
  • Caco-2 Permeability : Apparent permeability (Papp) >1×10⁻⁶ cm/s indicates oral bioavailability .
  • Plasma Protein Binding : Equilibrium dialysis to quantify unbound fraction (target: <95% bound) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Isobutoxy-3-methoxybenzylidene)-6-phenyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione
Reactant of Route 2
2-(4-Isobutoxy-3-methoxybenzylidene)-6-phenyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione

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